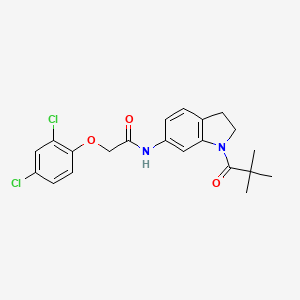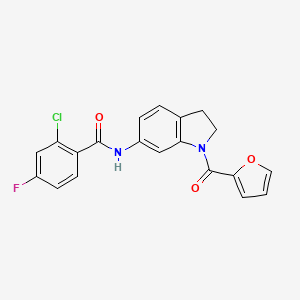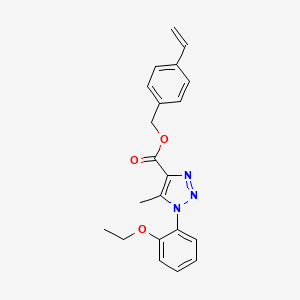
2-(2-fluorophenoxy)-N-(1-pivaloylindolin-6-yl)acetamide
Descripción general
Descripción
2-(2-fluorophenoxy)-N-(1-pivaloylindolin-6-yl)acetamide, also known as FP-6, is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of indole derivatives and has been studied for its ability to modulate certain biological pathways.
Mecanismo De Acción
2-(2-fluorophenoxy)-N-(1-pivaloylindolin-6-yl)acetamide exerts its biological effects by modulating certain signaling pathways in cells. It has been shown to inhibit the activity of protein kinases, which are involved in cell proliferation and survival. 2-(2-fluorophenoxy)-N-(1-pivaloylindolin-6-yl)acetamide has also been found to modulate the activity of transcription factors, which are responsible for regulating gene expression. By modulating these pathways, 2-(2-fluorophenoxy)-N-(1-pivaloylindolin-6-yl)acetamide can regulate cellular processes such as cell growth, differentiation, and apoptosis.
Biochemical and physiological effects:
2-(2-fluorophenoxy)-N-(1-pivaloylindolin-6-yl)acetamide has been shown to have a variety of biochemical and physiological effects in cells. It can inhibit the activity of enzymes such as cyclin-dependent kinases, which are involved in cell cycle progression. 2-(2-fluorophenoxy)-N-(1-pivaloylindolin-6-yl)acetamide can also induce the expression of certain genes that are involved in apoptosis and cell cycle arrest. Physiologically, 2-(2-fluorophenoxy)-N-(1-pivaloylindolin-6-yl)acetamide has been shown to reduce tumor growth and inflammation in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2-fluorophenoxy)-N-(1-pivaloylindolin-6-yl)acetamide has several advantages for use in laboratory experiments. It is a synthetic compound that can be easily synthesized in large quantities and with high purity. 2-(2-fluorophenoxy)-N-(1-pivaloylindolin-6-yl)acetamide has also been shown to have low toxicity in animal studies, making it a safe compound to use in laboratory experiments. However, one limitation of 2-(2-fluorophenoxy)-N-(1-pivaloylindolin-6-yl)acetamide is that it has not yet been tested in human clinical trials, and its safety and efficacy in humans are not yet known.
Direcciones Futuras
There are several future directions for research on 2-(2-fluorophenoxy)-N-(1-pivaloylindolin-6-yl)acetamide. One area of interest is the development of 2-(2-fluorophenoxy)-N-(1-pivaloylindolin-6-yl)acetamide analogs that have improved pharmacological properties. Another area of interest is the investigation of the potential therapeutic applications of 2-(2-fluorophenoxy)-N-(1-pivaloylindolin-6-yl)acetamide in various disease conditions. Further studies are needed to elucidate the mechanism of action of 2-(2-fluorophenoxy)-N-(1-pivaloylindolin-6-yl)acetamide and to determine its safety and efficacy in humans.
Aplicaciones Científicas De Investigación
2-(2-fluorophenoxy)-N-(1-pivaloylindolin-6-yl)acetamide has been studied extensively for its potential therapeutic applications in various disease conditions. It has been shown to have anti-inflammatory, anti-cancer, and anti-tumor effects in preclinical studies. 2-(2-fluorophenoxy)-N-(1-pivaloylindolin-6-yl)acetamide has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
N-[1-(2,2-dimethylpropanoyl)-2,3-dihydroindol-6-yl]-2-(2-fluorophenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN2O3/c1-21(2,3)20(26)24-11-10-14-8-9-15(12-17(14)24)23-19(25)13-27-18-7-5-4-6-16(18)22/h4-9,12H,10-11,13H2,1-3H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORNZKVVOGNDNLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCC2=C1C=C(C=C2)NC(=O)COC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-fluorophenoxy)-N-(1-pivaloylindolin-6-yl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B3399570.png)
![2-{[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B3399584.png)

![2-{[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B3399597.png)
![2-{[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B3399602.png)
![N-(2-chlorophenyl)-2-{[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide](/img/structure/B3399607.png)
![N-(2-fluorophenyl)-2-{[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide](/img/structure/B3399620.png)


![N-(4-fluorobenzyl)-3-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)propanamide](/img/structure/B3399653.png)

![N-(3,4-difluorophenyl)-3-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)propanamide](/img/structure/B3399667.png)

